N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185293-42-8
VCID: VC2808577
InChI: InChI=1S/C15H24N2.2ClH/c1-17-11-8-15(9-12-17)13-16-10-7-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H
SMILES: CN1CCC(CC1)CNCCC2=CC=CC=C2.Cl.Cl
Molecular Formula: C15H26Cl2N2
Molecular Weight: 305.3 g/mol

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride

CAS No.: 1185293-42-8

Cat. No.: VC2808577

Molecular Formula: C15H26Cl2N2

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride - 1185293-42-8

Specification

CAS No. 1185293-42-8
Molecular Formula C15H26Cl2N2
Molecular Weight 305.3 g/mol
IUPAC Name N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine;dihydrochloride
Standard InChI InChI=1S/C15H24N2.2ClH/c1-17-11-8-15(9-12-17)13-16-10-7-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H
Standard InChI Key ILGXYIUXABZXGM-UHFFFAOYSA-N
SMILES CN1CCC(CC1)CNCCC2=CC=CC=C2.Cl.Cl
Canonical SMILES CN1CCC(CC1)CNCCC2=CC=CC=C2.Cl.Cl

Introduction

Chemical Properties and Structure

Molecular Identification

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride is identified by the CAS registry number 1185293-42-8, providing a unique identifier for this specific chemical entity. This identification is crucial for accurate database referencing and research documentation in scientific literature. The compound is also identified in some databases with the MDL number MFCD06801082, providing an alternative reference point for chemical identification .

Molecular Composition

The compound exhibits some discrepancies in reported molecular formula across different sources. According to one authoritative source, the molecular formula is C15H26Cl2N2, corresponding to a molecular weight of approximately 305.3 g/mol. However, alternative data suggests a molecular formula of C15H25ClN2 with a corresponding molar mass of 268.83 g/mol . This discrepancy likely reflects the difference between the base compound and its dihydrochloride salt form, with the former reference more accurately representing the dihydrochloride salt as indicated in the compound name.

Structural Features

The structural composition of N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride includes several key features that contribute to its chemical and biological properties:

  • A central piperidine ring with a methyl substituent at the nitrogen position (N-1)

  • A methyl linker attached to the 4-position of the piperidine ring

  • A phenylethylamine group connected to this methyl linker

  • Two hydrochloride groups neutralizing the basic nitrogen atoms

This arrangement creates a molecule with two basic nitrogen centers - one in the piperidine ring and one in the amine group - which are neutralized in the dihydrochloride salt form. The presence of these structural elements contributes significantly to the compound's solubility profile and pharmacological interactions.

Physical Properties

Solubility and Stability

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride demonstrates good water solubility, a property that enhances its utility in various research applications . This solubility characteristic is particularly beneficial for biological testing and formulation development. The dihydrochloride salt formation typically enhances water solubility compared to the free base form, making it more suitable for aqueous solutions in research settings.

The compound exhibits stability at room temperature, allowing for convenient storage without specialized conditions . This stability profile simplifies handling procedures and extends the usable shelf-life for research purposes. The stability at ambient conditions suggests that standard laboratory storage protocols are sufficient for maintaining compound integrity over time.

Synthesis and Preparation

General Approaches for Piperidine Derivatives

Piperidine derivatives similar to the target compound are often synthesized through approaches like those used for piperidone-based templates, which serve as important scaffolds in pharmaceutical development. These may include double aza-Michael reactions as atom-efficient methods to access chiral derivatives . Such methods represent modern synthetic approaches that may be applicable to the synthesis of the target compound or its precursors.

For the methylation of the piperidine nitrogen, methods similar to those used in related compounds might be employed. For instance, transfer hydrogenation conditions using formaldehyde at ambient pressure have been described for converting piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid . These approaches could potentially be adapted for the synthesis of the target compound.

Biological Activities

Enzyme Inhibition Properties

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride has been studied for its inhibitory effects on key enzymes involved in neurotransmission. Specifically, research indicates that it demonstrates inhibitory activity against:

  • Cholinesterase enzymes - involved in the breakdown of acetylcholine, a neurotransmitter critical for cognitive function

  • Monoamine oxidase enzymes - responsible for the catabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine

This dual inhibitory action distinguishes the compound from others that may only target a single pathway. The ability to modulate both cholinergic and monoaminergic systems suggests potential utility in addressing conditions involving multiple neurotransmitter imbalances.

Neuropharmacological Implications

The enzymes inhibited by this compound play critical roles in neurotransmitter regulation, suggesting potential applications in treating neurodegenerative diseases or mood disorders. The cholinergic system, modulated through cholinesterase inhibition, is particularly relevant to cognitive function and memory processes. Inhibition of monoamine oxidase affects levels of monoamine neurotransmitters associated with mood regulation and executive function.

This dual-action profile positions the compound as a potential research tool for investigating complex neurological conditions that involve multiple neurotransmitter systems. The combined effect on both cholinergic and monoaminergic pathways represents a unique pharmacological profile compared to more selective enzyme inhibitors.

Research Applications

Pharmaceutical Research

N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride is primarily utilized as a research tool in pharmaceutical investigations . Its unique structure and biological activity profile make it valuable for studying:

  • Neurodegenerative disease mechanisms

  • Novel therapeutic approaches for cognitive disorders

  • Mood disorder pathways and potential interventions

  • Structure-activity relationships in piperidine-containing compounds

The compound's distinct biological interactions provide researchers with opportunities to explore molecular mechanisms underlying various neurological conditions. As a research compound, it serves as a probe for understanding complex biological systems rather than as a therapeutic agent itself.

Comparative Studies

The compound offers valuable opportunities for comparative studies with related structures. Its unique piperidine modification and dual inhibitory action set it apart from other compounds that may only target one pathway or have different structural frameworks. Such comparative analyses help establish structure-activity relationships essential for rational drug design and optimization.

Researchers can utilize this compound alongside other piperidine derivatives to understand how structural modifications influence biological activity. These structure-activity insights contribute to the broader understanding of pharmacophore requirements for targeting specific biological pathways.

Comparative Analysis

Structural Comparison with Related Compounds

Table 1: Comparative Structural Features of N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride and Related Compounds

CompoundCore StructureKey SubstituentsDistinguishing Features
N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloridePiperidine + PhenylethylamineN-methyl on piperidineCombined piperidine-phenylethylamine structure
1-(4-Methylphenyl)-2-(1-pyrrolidinyl)ethanonePyrrolidine4-Methylphenyl groupContains ketone functionality
N,N-DimethyltryptamineIndoleN,N-dimethyl amino groupContains indole core structure
2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamidePiperidine + PyridineTrifluorobenzamide groupContains pyridine ring and carbonyl linkage

Pharmacological Comparison

While specific comparative pharmacological data is limited in the available sources, the compound's dual inhibitory action on both cholinesterase and monoamine oxidase enzymes distinguishes it from more selective inhibitors. This multi-target profile potentially offers advantages for research into complex neurological disorders involving multiple neurotransmitter systems.

The structural features of the compound likely contribute to its specific binding characteristics with enzyme targets. The piperidine ring system is a common structural element in many neuropharmacologically active compounds, while the phenylethylamine moiety appears in numerous compounds with neurological activity.

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